molecular formula C6H6F2N2 B046770 2,6-Difluorophenylhydrazine CAS No. 119452-66-3

2,6-Difluorophenylhydrazine

Cat. No.: B046770
CAS No.: 119452-66-3
M. Wt: 144.12 g/mol
InChI Key: IPCPEQXQGSGYCE-UHFFFAOYSA-N
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Description

2,6-Difluorophenylhydrazine (2,6-DFPH) is a chemical compound belonging to the family of hydrazines. It is an important intermediate in the synthesis of a variety of organic compounds and has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. 2,6-DFPH is used as a catalyst in the manufacture of polymers, and is used in the production of dyes, insecticides, and other organic compounds. It has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory drugs.

Scientific Research Applications

  • Environmental Applications : A study by Afkhami, Saber-Tehrani, and Bagheri (2010) demonstrates that modified nano-alumina with 2,4-dinitrophenylhydrazine can effectively remove heavy metal ions like Pb(II), Cr(III), and Cd(II) from wastewater, highlighting its potential for environmental cleanup efforts (Afkhami, Saber-Tehrani, & Bagheri, 2010).

  • Pharmaceutical Research : In the realm of pharmaceuticals, Reznikov et al. (2020) identified that drugs like diphenhydramine, hydroxyzine, and azelastine, which are structurally related to phenylhydrazine compounds, show potential antiviral activity against SARS-CoV-2. This suggests their potential repurposing for COVID-19 prevention and treatment (Reznikov et al., 2020).

  • Biochemical Research : On a biochemical level, Schultheiss, Powell, and Bosch (2003) explored the Silver(I) coordination chemistry of 2,6-diarylpyrazines, a class of compounds related to 2,6-Difluorophenylhydrazine. They found that these compounds can form discrete coordination complexes and two-dimensional coordination networks, which are controlled by the substitution patterns on aryl groups. This has implications for the development of new materials and chemical sensors (Schultheiss, Powell, & Bosch, 2003).

  • Molecular Structure Analysis : Chiș et al. (2005) provided insights into the molecular structure and properties of 2,4-dinitrophenylhydrazine, a compound structurally similar to this compound. Their study accurately predicted geometrical parameters and vibrational frequencies related to hydrogen bonds, essential for understanding the chemical behavior of such compounds (Chiș et al., 2005).

Mechanism of Action

The mechanism of action of 2,6-Difluorophenylhydrazine is not well-studied, as it is primarily used for research and development purposes .

Safety and Hazards

2,6-Difluorophenylhydrazine is considered hazardous . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Properties

IUPAC Name

(2,6-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCPEQXQGSGYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381194
Record name 2,6-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119452-66-3
Record name (2,6-Difluorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119452-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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